5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-8-13(9-7-12)20-16(18)14(10-21)15(19-20)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPUBXYMVOYAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction remains the most widely used method for introducing the aldehyde group at the 4-position of the pyrazole ring. The protocol involves treating 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole with the Vilsmeier reagent (POCl₃/DMF) under controlled conditions.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Anhydrous DMF or dichloroethane
-
Molar Ratio: 1:2.5 (pyrazole:POCl₃)
-
Time: 4–6 hours
Yield Optimization:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 90°C | 78–82 |
| POCl₃ Equivalents | 2.5 | 85 |
| DMF Volume (mL/g) | 10 | 88 |
The aldehyde proton in the final product appears at δ 9.8–10.2 ppm in NMR, confirming successful formylation.
Cyclocondensation of Hydrazine Derivatives
An alternative route involves cyclizing 4-chlorophenylhydrazine with β-keto aldehydes. This method avoids harsh reagents but requires precise stoichiometry:
Stepwise Protocol:
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Hydrazone Formation: React 4-chlorophenylhydrazine with ethyl 3-phenyl-3-oxopropanoate in ethanol (reflux, 3 h).
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Cyclization: Treat the hydrazone with HCl (conc.) at 0–5°C for 1 h.
Comparative Efficiency:
| Method | Total Yield (%) | Purity (HPLC) |
|---|---|---|
| Vilsmeier-Haack | 85 | 98.5 |
| Cyclocondensation | 72 | 97.2 |
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yield integrity:
Optimized Parameters:
-
Power: 300 W
-
Pressure: 150 psi
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Time: 20 minutes
Performance Metrics:
| Conventional (6 h) | Microwave (20 min) |
|---|---|
| 82% Yield | 84% Yield |
| 97% Purity | 98% Purity |
This method minimizes thermal degradation of the aldehyde group.
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow systems to enhance reproducibility:
Key Advantages:
-
Residence Time: 8–10 minutes
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Throughput: 2.5 kg/h
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Byproduct Reduction: <0.5%
Analytical Validation
Structural Confirmation
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| NMR (400 MHz, CDCl₃) | δ 9.92 (s, 1H, CHO), 7.45–7.89 (m, 9H, Ar-H), 2.41 (s, 3H, CH₃) |
| NMR | δ 191.2 (CHO), 148.7–139.2 (Ar-C), 14.1 (CH₃) |
| HRMS | [M+H]⁺ Calcd: 357.0423; Found: 357.0421 |
Chromatographic Purity:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (4.6 × 150 mm) | Acetonitrile/H₂O (70:30) | 6.8 |
Industrial-Scale Considerations
Solvent Recovery Systems
Closed-loop distillation units recover >95% of DMF, reducing environmental impact:
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| DMF Consumption (L/kg) | 8.2 | 2.1 |
| Energy Cost ($/kg) | 12.50 | 7.80 |
| Condition | Degradation (%/month) |
|---|---|
| 25°C, 60% RH | 1.8 |
| 4°C, desiccated | 0.2 |
Recommended Storage:
-
Argon atmosphere
-
Amber glass bottles
-
–20°C for long-term preservation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, with nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻).
Major Products Formed:
Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-ol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₆H₁₀Cl₂N₂O
- Molecular Weight : 317.18 g/mol
- CAS Number : EN300-745993 (among others) .
Structural Features :
- A pyrazole core substituted with:
- Chlorine at position 4.
- A 4-chlorophenyl group at position 1.
- A phenyl group at position 2.
- A formyl (-CHO) group at position 3.
Synthetic Relevance :
The aldehyde group at position 4 serves as a reactive site for further functionalization, enabling the synthesis of derivatives such as oximes, hydrazones, and carboxamides . Its chlorine substituents enhance electronic effects, influencing reactivity and intermolecular interactions .
Substituent Variations on the Pyrazole Core
Positional Isomers of Chlorine
- 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-92-3):
Alkyl vs. Aryl Substituents
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1046784-61-5):
- 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 176387-54-5): Propyl group at position 3. Molecular Weight: 248.71 g/mol.
Functional Group Modifications
Carboxamide Derivatives
- 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (Compound 3b, ): Replaces -CHO with -CONH- group. Molecular Weight: 437.1 g/mol. Melting Point: 171–172°C (vs. ~140–141°C for aldehyde analogs). Impact: Carboxamide derivatives exhibit stronger hydrogen bonding, leading to higher thermal stability and crystallinity .
Phenoxy and Thioether Derivatives
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Replaces chlorine at position 5 with a 4-chlorophenoxy group. Biological Activity: Demonstrates antimicrobial (MIC: 12.5 µg/mL against S. aureus) and anti-inflammatory properties (IC₅₀: 18 µM for COX-2 inhibition) .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
Electronic and Crystallographic Comparisons
*Estimated based on analog data .
Biological Activity
5-Chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 317.2 g/mol. Its structural features include:
- A pyrazole ring
- A chloro substituent at the 5-position
- A 4-chlorophenyl group at the 3-position
- An aldehyde functional group at the 4-position
These characteristics contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:
The pyrazole moiety is crucial for its cytotoxic activity, with structure-activity relationship studies indicating that modifications to the phenyl substituents can enhance or diminish efficacy.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to this structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Pyrazole Derivative A | 61–85% | 76–93% | 10 |
| Dexamethasone | 76% | 86% | 1 |
These findings suggest that derivatives of this compound could be developed as anti-inflammatory agents, particularly in conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the aldehyde group enhances its reactivity, allowing it to form adducts with cellular targets, which may disrupt critical signaling pathways involved in cell proliferation and inflammation.
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives and evaluating their biological activities. For example:
- Anticancer Activity : A study reported that modified pyrazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy against specific cancer types .
- Anti-inflammatory Effects : Another research highlighted that certain derivatives could inhibit inflammatory markers effectively while maintaining low toxicity profiles .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole-4-carbaldehydes. For this compound, the reaction involves treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions (40–60°C, 4–6 hours). Post-reaction, the product is isolated via neutralization with sodium acetate and purified by recrystallization (ethanol/water) . Key parameters include:
| Reaction Component | Condition |
|---|---|
| Solvent | Dry DMF |
| Temperature | 50°C |
| Workup | Neutralization (pH 6–7) |
| Alternative routes involve nucleophilic substitution of 5-chloro precursors with phenols (e.g., 4-chlorophenol) in DMSO/KOH under reflux (3 hours) . |
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole ring, chlorophenyl, and aldehyde groups. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .
- FT-IR : Confirms the aldehyde group (C=O stretch at ~1680 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length: ~1.73 Å; dihedral angles between aromatic rings: 45–60°) .
Q. What common chemical reactions are observed at the aldehyde group?
- Methodological Answer : The aldehyde group undergoes:
- Oxidation : Using KMnO₄ in acidic conditions to form carboxylic acids (e.g., pyrazole-4-carboxylic acid derivatives) .
- Reduction : NaBH₄ in methanol yields the corresponding alcohol (pyrazole-4-methanol) .
- Nucleophilic Substitution : Reacts with amines (e.g., hydrazines) to form hydrazones, which are intermediates in bioactive molecule synthesis .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chlorine Position : 4-Chlorophenyl at position 1 enhances antimicrobial activity compared to 3-chloro analogs (MIC reduced by 50% against S. aureus) .
- Aldehyde vs. Methanol : The aldehyde group improves antifungal activity (IC₅₀: 12 µM vs. 25 µM for methanol derivatives) .
- Phenyl vs. Trifluoromethyl : Trifluoromethyl at position 3 increases lipophilicity, enhancing blood-brain barrier penetration in neurological assays .
Comparative data for analogs:
| Substituent (Position) | Bioactivity (IC₅₀) |
|---|---|
| 4-Chlorophenyl (1) | 10 µM |
| 3-Chlorophenyl (1) | 20 µM |
| Trifluoromethyl (3) | 8 µM |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization states, affecting binding to targets like CYP450 enzymes .
- Purity : Impurities >2% (by HPLC) may skew results. Use column chromatography (silica gel, ethyl acetate/hexane) for ≥98% purity .
- Cell Lines : Differences in membrane permeability (e.g., HeLa vs. HEK293) require normalization to internal controls (e.g., β-galactosidase assays) .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., COX-2). Key residues: Arg120 (hydrogen bonding with aldehyde) and Tyr355 (π-π stacking with phenyl) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD values <2 Å indicate stable binding .
- QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with IC₅₀ values (R² > 0.85) .
Q. How can reaction byproducts be minimized during nucleophilic substitutions?
- Methodological Answer :
- Catalyst Optimization : K₂CO₃ in DMSO reduces side reactions (e.g., hydrolysis) compared to NaOH .
- Solvent Control : Anhydrous DMF minimizes aldehyde oxidation.
- Temperature Gradients : Stepwise heating (50°C → 80°C) improves yield from 65% to 85% .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others do not?
- Methodological Answer : Discrepancies arise from:
- Cell Viability Assays : MTT assays may overestimate toxicity due to aldehyde interference. Use resazurin-based assays for accuracy .
- Concentration Ranges : IC₅₀ values vary 2–3 fold between studies using 1–100 µM vs. 0.1–10 µM ranges. Standardize dose-response curves (8–10 concentrations) .
Tables for Key Comparisons
Q. Table 1: Synthetic Route Efficiency
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Vilsmeier-Haack | 72 | 97 |
| Nucleophilic Substitution | 85 | 98 |
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Antifungal IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 5-Chloro-1-(4-ClPh)-3-Ph | 12 | 8 |
| 5-Bromo-1-(4-FPh)-3-Me | 18 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
